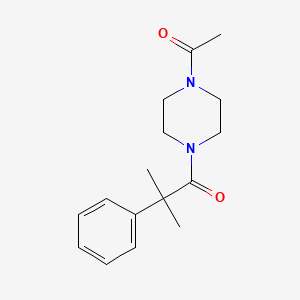![molecular formula C14H16N2O2 B7508590 N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a pyridine-based molecule that has been synthesized using various methods.
Mecanismo De Acción
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide exerts its effects through various mechanisms. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense. This compound also inhibits the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response. Additionally, this compound has been found to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. This compound has also been shown to improve mitochondrial function and increase the production of ATP, the energy currency of the cell. Additionally, this compound has been found to modulate the activity of various neurotransmitters and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has several advantages for lab experiments. It is stable, easy to synthesize, and has a low toxicity profile. This compound is also readily available and relatively inexpensive. However, this compound has some limitations. It is highly reactive and can react with various components in the cell, which can complicate the interpretation of experimental results. This compound also has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has shown great promise for various therapeutic applications. Future research should focus on optimizing the synthesis method to produce this compound with higher purity and yield. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular pathways. Future research should also focus on developing new formulations of this compound that can improve its bioavailability and increase its effectiveness in vivo. Finally, more studies are needed to evaluate the safety and efficacy of this compound in various disease models.
Métodos De Síntesis
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been synthesized using various methods. One of the most common methods is the reaction of 3-cyanopyridine with furfurylamine in the presence of a reducing agent. Another method involves the reaction of 3-aminopyridine with furfural in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been found to be effective in the treatment of various diseases such as multiple sclerosis, psoriasis, and Crohn's disease. This compound has also been studied for its potential use in cancer treatment.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-6-12(8-15-10)14(17)16(3)9-13-7-5-11(2)18-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGRKIDHXYHEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
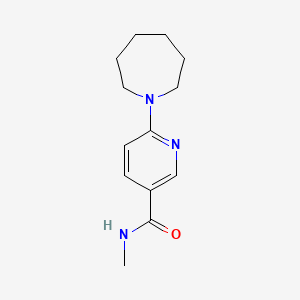
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
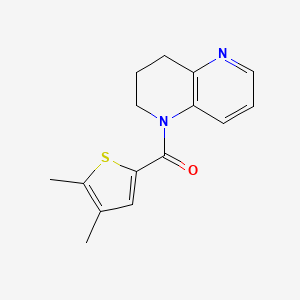
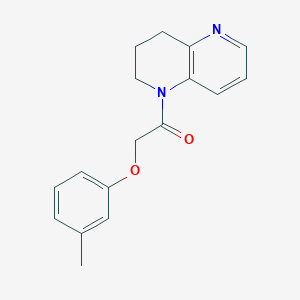
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
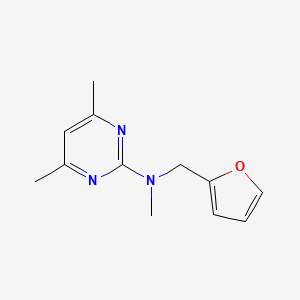
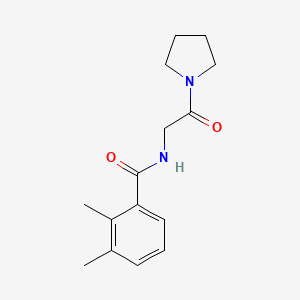
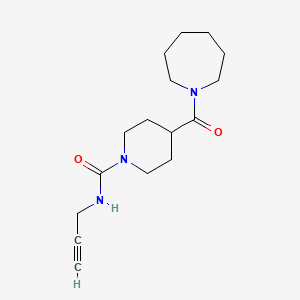

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)


![Methyl 2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetate](/img/structure/B7508606.png)
